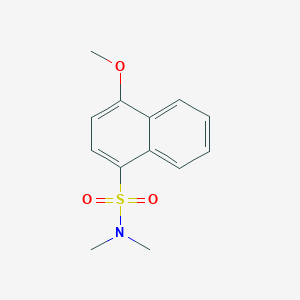

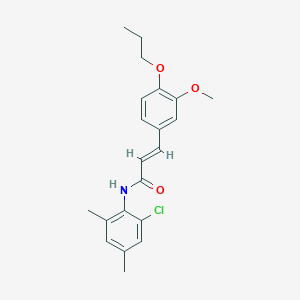

![molecular formula C17H21N3O3S B4628289 2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B4628289.png)

2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide" involves complex reactions, such as sulfonylation and cyclization processes. For instance, the synthesis of phenylsulfonyl amino pyridine derivatives, achieved through the sulfonylation of 2-aminopyridine using benzenesulfonyl chloride, showcases the foundational methods used in generating compounds within this class (Ijeomah & Tseeka, 2021).

Molecular Structure Analysis

The molecular structure of compounds like "2-[(methylsulfonyl)(phenyl)amino]-N-(2-pyridinylmethyl)butanamide" is elucidated using techniques such as UV, FTIR, and NMR spectroscopy, providing insights into the arrangement of atoms and the electronic environment of the molecule. The structure is characterized by the presence of sulfonyl and amino groups attached to aromatic rings, contributing to its chemical reactivity and interaction properties.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cycloaddition and Michael addition, influenced by their functional groups. For example, the double-addition reaction of aryl methyl sulfones with N-tert-butylsulfinyl imines yields sulfonylated 1,3-diamines, demonstrating the compound's reactivity towards nucleophilic addition (Li et al., 2014).

Applications De Recherche Scientifique

Composite NF Membranes Synthesis Research led by Padaki et al. (2013) involved the synthesis of novel polymers, including Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and methylated Poly[(4-aminophenyl)sulfonyl] butanediamide (mPASB), which were blended with Polysulfone to prepare composite NF membranes. These membranes demonstrated significant desalination capabilities, showing up to 52% NaCl rejection, and were characterized by their hydrophilic nature and antifouling properties against Bovine Serum Albumin (BSA) solution, making them potential candidates for water treatment applications (Padaki et al., 2013).

Heterocyclic Synthesis Harb et al. (2006) explored the use of acetoacetanilides in the synthesis of thienopyridines and other fused derivatives. This research highlights the versatility of sulfonamide compounds in creating a wide array of heterocyclic compounds, demonstrating their importance in the development of new materials and potentially active pharmaceutical ingredients (Harb et al., 2006).

Antibacterial and Enzyme-Linked Immunosorbent Assay (ELISA) A study by Adrián et al. (2009) developed a highly sensitive ELISA for the analysis of milk samples, targeting a broad range of sulfonamide antibiotic congeners. This demonstrates the role of sulfonamide compounds in advancing analytical methods for detecting antibiotics in food products, ensuring food safety (Adrián et al., 2009).

Li–S Battery Performance Enhancement Research by Ma et al. (2014) on the application of ionic liquids as additives in the electrolyte of Li–S batteries showed that these additives could inhibit the dissolution of lithium polysulfides and decrease the migration rate of polysulfide ions in the electrolyte. This leads to a significant improvement in the coulombic efficiency and cycling stability of Li–S batteries, highlighting the potential of sulfonamide derivatives in enhancing energy storage technologies (Ma et al., 2014).

Antimicrobial and Surface Activity El-Sayed (2006) presented the synthesis and application of 1,2,4-triazole derivatives with sulfonamide components, showing significant antimicrobial activity and potential as surface-active agents. This research underscores the utility of sulfonamide compounds in creating substances with valuable biological and chemical properties for various applications, including healthcare and industrial processes (El-Sayed, 2006).

Propriétés

IUPAC Name |

2-(N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-3-16(17(21)19-13-14-9-7-8-12-18-14)20(24(2,22)23)15-10-5-4-6-11-15/h4-12,16H,3,13H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKBZKOVJZICBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC=CC=N1)N(C2=CC=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(methylsulfonyl)(phenyl)amino]-N-(pyridin-2-ylmethyl)butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

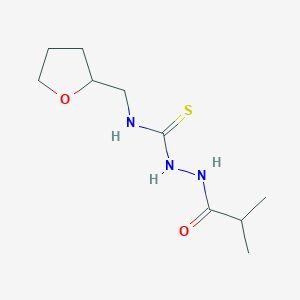

![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4628219.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4628226.png)

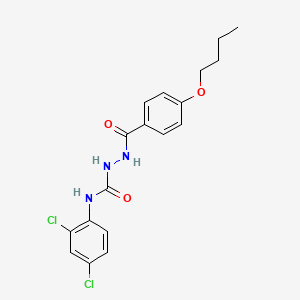

![4-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B4628235.png)

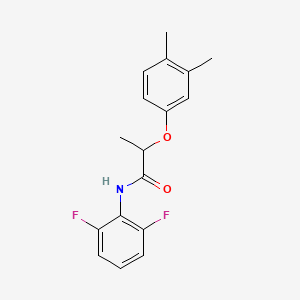

![2,4-difluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B4628246.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4628259.png)

![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4628281.png)

![methyl 4-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]amino}benzoate](/img/structure/B4628296.png)